1-Allyl-3,5-dimethylpyrazole
Overview
Description
1-Allyl-3,5-dimethylpyrazole is an organic compound with the molecular formula C8H12N2. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
It’s known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It’s known that pyrazoles are common reagents for the preparation of pyrazolato ligated complexes .
Result of Action
It’s known that some pyrazole derivatives have shown antibacterial activity .
Biochemical Analysis
Biochemical Properties
Pyrazoles, a class of compounds to which 1-Allyl-3,5-dimethylpyrazole belongs, are known to exhibit tautomerism . This phenomenon may influence their reactivity and the nature of their interactions with enzymes, proteins, and other biomolecules .
Dosage Effects in Animal Models
While there is a lack of specific studies on this compound, a related compound, 3,5-dimethylpyrazole, has been studied in animal models . The effects of varying dosages of this compound in animal models, including any threshold effects or toxic or adverse effects at high doses, are not currently known.
Preparation Methods
1-Allyl-3,5-dimethylpyrazole can be synthesized through several methods. One common synthetic route involves the condensation of acetylacetone with hydrazine, followed by alkylation with allyl bromide. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-Allyl-3,5-dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole compounds.
Substitution: The compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted pyrazole derivatives
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. Major products formed from these reactions include various substituted pyrazoles and pyrazoline derivatives .
Scientific Research Applications
1-Allyl-3,5-dimethylpyrazole has several scientific research applications:
Comparison with Similar Compounds
1-Allyl-3,5-dimethylpyrazole can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: This compound lacks the allyl group, which may result in different chemical reactivity and biological activity.
1-Cyanoacetyl-3,5-dimethylpyrazole:
1-Anilinomethyl-3,5-dimethylpyrazole: The presence of an anilinomethyl group in this compound can lead to different interactions with biological targets and potential therapeutic uses.
Properties
IUPAC Name |
3,5-dimethyl-1-prop-2-enylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-4-5-10-8(3)6-7(2)9-10/h4,6H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAGTQRRYZTDKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158320 | |
Record name | Pyrazole, 1-allyl-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13369-74-9 | |
Record name | 3,5-Dimethyl-1-(2-propen-1-yl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13369-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole, 1-allyl-3,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013369749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 1-allyl-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Allyl-3,5-dimethylpyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Allyl-3,5-dimethylpyrazole interact with metal ions, and what unique structural features arise from this interaction?
A1: this compound acts as a ligand, meaning it can bind to metal ions. Specifically, it coordinates to copper(I) ions through both its pyrazole nitrogen and the olefinic part of its allyl group. [] This results in a dimeric complex where two copper(I) ions are bridged by chlorine atoms. Notably, the olefinic bond in the allyl group (C=C) does not significantly lengthen upon coordination, maintaining a distance of 1.34 Å. [] Furthermore, the olefin plane remains largely perpendicular to the copper-olefin bond axis, with minimal bending of the olefinic atoms out of the plane. [] This provides valuable insight into the coordination geometry and bonding interactions within this complex.
Q2: What impact does coordination to phosphorus have on the 31P NMR chemical shifts of this compound derivatives?
A2: Research shows a significant impact on 31P nuclear shielding upon coordination of this compound derivatives to phosphorus. Both intramolecular and intermolecular coordination, where phosphorus forms a bond with the molecule, leads to substantial shielding, resulting in a decrease in the 31P NMR chemical shift by approximately 150 ppm for each unit increase in the phosphorus coordination number. [] This emphasizes the sensitivity of 31P NMR to changes in the electronic environment around the phosphorus atom caused by coordination. Interestingly, solvent effects play a crucial role in these shifts, highlighting the importance of considering the surrounding medium when studying these interactions. []
Q3: Can computational chemistry accurately predict 31P NMR chemical shifts in systems involving this compound and phosphorus?
A3: Yes, computational methods can be employed to predict 31P NMR chemical shifts, but accuracy depends on the chosen method and inclusion of specific factors. Studies demonstrate that the zeroth-order regular approximation-gauge-including atomic orbital-B1PW91/DZP method combined with relativistic corrections provides accurate predictions for 31P NMR chemical shifts in systems containing this compound and phosphorus. [] The inclusion of relativistic corrections is particularly crucial for achieving accurate descriptions of 31P nuclear shielding. [] This highlights the power of computational chemistry in complementing experimental studies and providing deeper insights into the electronic structure and properties of these systems.
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